![molecular formula C22H24FN5O2 B2517249 N-(2-(环己-1-烯-1-基)乙基)-3-(1-(4-氟苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)丙酰胺 CAS No. 946283-14-3](/img/structure/B2517249.png)

N-(2-(环己-1-烯-1-基)乙基)-3-(1-(4-氟苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

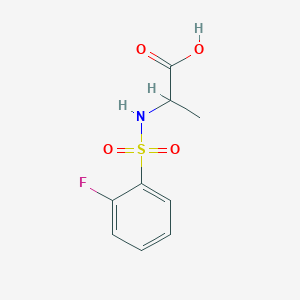

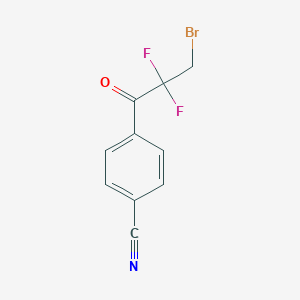

The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide" is a novel molecule that falls within the class of pyrazolo[3,4-d]pyrimidin derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities, particularly as anticancer agents. The papers provided discuss various pyrazolo[3,4-d]pyrimidin derivatives and their synthesis, biological evaluation, and potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds involves condensation reactions and further functionalization of the core pyrazole structure . Similarly, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones is achieved through condensation of carboxamide with aromatic aldehydes, followed by various treatments to yield different derivatives . These synthetic routes are crucial for the generation of a diverse library of compounds for biological evaluation.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidinone moiety. The presence of various substituents, such as aryl groups and fluorophenyl rings, can significantly influence the binding affinity and biological activity of these compounds. Molecular docking studies are often employed to predict the binding modes of these compounds to their biological targets, such as topoisomerase IIα, which is a key enzyme involved in DNA replication and cell division .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidin derivatives is influenced by the functional groups attached to the core structure. For example, the presence of ester or carbothioamide groups can lead to different reactivity patterns, enabling the formation of various hybrid molecules with potential biological activities . The ability to undergo cyclocondensation and other reactions allows for the generation of a wide array of compounds for further biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives, such as solubility, stability, and lipophilicity, are important for their drug-likeness and pharmacokinetic profiles. In silico ADME prediction is often used to assess these properties and to predict the potential of these compounds as drug candidates. Compounds with favorable drug-like properties are more likely to be absorbed, distributed, metabolized, and excreted in a manner that makes them suitable for therapeutic use .

科学研究应用

抗癌应用

研究重点关注吡唑衍生物作为潜在抗癌剂的合成和评估。这些化合物已被研究其对拓扑异构酶 IIα(参与 DNA 复制和转录的关键酶)的抑制活性,以及其对各种癌细胞系的细胞毒性作用。例如,Alam 等人(2016 年)合成了新型乙基 4-(3-(芳基)-1-苯基-1H-吡唑-4-基)-2-氧代-6-(吡啶-3-基)环己-3-烯羧酸酯,并评估了它们的细胞毒性和拓扑异构酶 IIα 抑制活性,发现某些类似物对 HeLa、NCI-H460 和 MCF-7 癌细胞系表现出优异的细胞毒性,以及对拓扑异构酶 IIα 的显着抑制作用 (Alam 等人,2016 年)。

抗菌应用

多项研究合成了具有显着抗菌活性的吡唑并[3,4-d]嘧啶衍生物。Khobragade 等人(2010 年)制备了吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4-酮衍生物,并筛选了它们的抗菌和抗真菌活性,结果表明所有化合物均表现出显着的抗菌活性 (Khobragade 等人,2010 年)。

抗炎应用

研究还探索了吡唑衍生物的潜在抗炎特性。Auzzi 等人(1983 年)合成了吡唑并[1,5-a]嘧啶并评估了它们的抗炎特性,发现对母体化合物的修饰可以导致显着的抗炎活性而没有溃疡生成活性,使其成为新型非甾体抗炎药 (NSAID) 的有希望的候选药物 (Auzzi 等人,1983 年)。

属性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O2/c23-17-6-8-18(9-7-17)28-21-19(14-26-28)22(30)27(15-25-21)13-11-20(29)24-12-10-16-4-2-1-3-5-16/h4,6-9,14-15H,1-3,5,10-13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMHASDIRXDMSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)

![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)